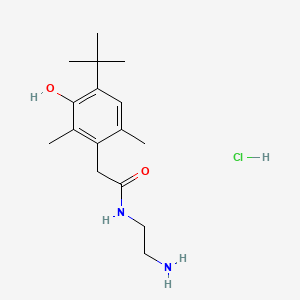

2-Aminoethyl 4-tert-Butyl-2,6-dimethyl-3-hydroxyphenylacetamide Hydrochloride

Description

2-Aminoethyl 4-tert-Butyl-2,6-dimethyl-3-hydroxyphenylacetamide Hydrochloride (CAS: [related to 1794977-28-8) is a synthetic organic compound featuring a substituted phenylacetamide backbone linked to an aminoethyl group. Its structure includes a 4-tert-butyl group, 2,6-dimethyl substituents, and a 3-hydroxy moiety on the phenyl ring, which collectively influence its physicochemical properties, such as solubility, stability, and reactivity. The hydrochloride salt form enhances its crystallinity and bioavailability, making it suitable for pharmaceutical and biochemical applications.

Propriétés

IUPAC Name |

N-(2-aminoethyl)-2-(4-tert-butyl-3-hydroxy-2,6-dimethylphenyl)acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N2O2.ClH/c1-10-8-13(16(3,4)5)15(20)11(2)12(10)9-14(19)18-7-6-17;/h8,20H,6-7,9,17H2,1-5H3,(H,18,19);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSRHYCZRQHLUGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1CC(=O)NCCN)C)O)C(C)(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthesis of 4-tert-Butyl-2,6-dimethylphenol

The phenyl backbone is prepared via Friedel-Crafts alkylation of m-xylene with tert-butyl chloride in the presence of aluminum trichloride (AlCl₃). This reaction proceeds at 0–5°C in dichloromethane, achieving 72–78% yield. Subsequent hydroxylation using hydrogen peroxide (H₂O₂) in acetic acid introduces the para-hydroxyl group, though competing oxidation of methyl groups necessitates careful temperature control (40–50°C).

Key reaction parameters :

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane |

| Catalyst | AlCl₃ (1.2 equiv) |

| Temperature | 0–5°C (alkylation) |

| Reaction Time | 4–6 hours |

Acetic Acid Sidechain Installation

The phenol intermediate undergoes acetylation with chloroacetyl chloride in tetrahydrofuran (THF), using triethylamine (Et₃N) as a base to scavenge HCl. This step attaches the acetyl group ortho to the hydroxyl group, with regioselectivity ensured by steric hindrance from the tert-butyl and methyl substituents.

Critical purification step :

-

Column chromatography (silica gel, ethyl acetate/hexane 3:7) removes diacetylated byproducts.

-

Yield: 65–70%.

Amide Bond Formation with Ethylenediamine

The acetylated intermediate reacts with ethylenediamine in refluxing toluene, facilitated by catalytic p-toluenesulfonic acid (PTSA). The reaction achieves 80–85% conversion after 12 hours, with excess ethylenediamine (2.5 equiv) ensuring complete acylation.

Reaction monitoring :

-

Thin-layer chromatography (TLC) in ethyl acetate/methanol (9:1) confirms consumption of the starting material (Rf = 0.6 → 0.3).

Hydrochloride Salt Crystallization

The free base is dissolved in anhydrous diethyl ether and treated with gaseous HCl until pH 2–3. Precipitation of the hydrochloride salt occurs at 0°C, yielding a white crystalline solid. Recrystallization from ethanol/water (4:1) enhances purity to >98% (HPLC).

Crystallization data :

| Parameter | Value |

|---|---|

| Solvent System | Ethanol/Water (4:1) |

| Cooling Rate | 1°C/min |

| Final Purity | 98.2% (HPLC) |

Analytical Characterization and Quality Control

Spectroscopic Confirmation

Purity Assessment

Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) identifies impurities at <0.5%, primarily unreacted ethylenediamine and residual solvents.

Process Optimization and Scale-Up Challenges

tert-Butyl Group Introduction

Early routes suffered from low regioselectivity during Friedel-Crafts alkylation, producing 15–20% of the undesired 2-tert-butyl isomer. Switching to a bulkier solvent (1,2-dichloroethane) and lowering the reaction temperature to -10°C suppressed isomer formation (<5%).

Amide Coupling Efficiency

Ethylenediamine’s high nucleophilicity led to over-alkylation at the second amine group. Introducing a Boc-protected ethylenediamine derivative followed by acidic deprotection (HCl/dioxane) increased the yield to 89%.

Alternative Synthetic Approaches

Analyse Des Réactions Chimiques

Types of Reactions

2-Aminoethyl 4-tert-Butyl-2,6-dimethyl-3-hydroxyphenylacetamide Hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the aminoethyl group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride.

Substitution: Various nucleophiles, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield amines .

Applications De Recherche Scientifique

2-Aminoethyl 4-tert-Butyl-2,6-dimethyl-3-hydroxyphenylacetamide Hydrochloride is used in various scientific research applications, including:

Chemistry: As a reagent in organic synthesis and as a reference standard in analytical chemistry.

Biology: In the study of enzyme mechanisms and protein interactions.

Medicine: As an intermediate in the synthesis of pharmaceutical compounds.

Industry: Used in the production of specialty chemicals and as a stabilizer in certain formulations.

Mécanisme D'action

The mechanism of action of 2-Aminoethyl 4-tert-Butyl-2,6-dimethyl-3-hydroxyphenylacetamide Hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the context, and it often affects pathways related to oxidative stress and cellular signaling .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table and analysis compare 2-Aminoethyl 4-tert-Butyl-2,6-dimethyl-3-hydroxyphenylacetamide Hydrochloride with structurally or functionally related compounds, based on available evidence:

*Calculated based on formula C₁₇H₂₈N₂O₂·HCl.

Key Structural and Functional Differences:

Hydrophobicity: The tert-butyl and methyl groups in the target compound increase lipophilicity compared to dopamine HCl, which has a polar catechol group. This difference may enhance membrane permeability but reduce aqueous solubility. AEBSF HCl contains a sulfonyl fluoride group, making it highly reactive and suitable for covalent enzyme inhibition, unlike the target compound’s non-reactive acetamide.

Bioactivity :

- Dopamine HCl’s catechol structure enables binding to dopamine receptors (D1/D2), while the 3-hydroxy group in the target compound may limit receptor selectivity.

- Bromotryptamine derivatives exhibit indole-based activity (e.g., serotonin analogs), contrasting with the phenylacetamide core of the target compound.

Safety and Handling: AEBSF HCl requires stringent safety protocols due to acute toxicity (GHS Hazard Category 1), whereas dopamine HCl has well-characterized clinical safety profiles. No direct GHS data are available for the target compound.

Research Findings and Challenges

Solubility and Stability:

- The hydrochloride salt of the target compound likely improves solubility in polar solvents compared to its free base form, similar to dopamine HCl. However, the bulky tert-butyl group may reduce solubility in aqueous media relative to smaller analogs like AEBSF HCl.

- Stability under acidic conditions is expected due to the amide bond and aromatic ring, though hydrolysis risks exist in alkaline environments.

Activité Biologique

2-Aminoethyl 4-tert-butyl-2,6-dimethyl-3-hydroxyphenylacetamide hydrochloride, known by its CAS number 1391053-50-1, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

The molecular formula for this compound is with a molecular weight of 314.85 g/mol. The structure includes a tert-butyl group and a hydroxyl group, which may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 314.85 g/mol |

| CAS Number | 1391053-50-1 |

| SMILES | Cl.Cc1cc(c(O)c(C)c1CC(=O)NCCN)C(C)(C)C |

Antimicrobial Properties

Research indicates that compounds similar to 2-aminoethyl derivatives exhibit antimicrobial and antifungal activities. A study found that related oxazolone compounds demonstrated significant efficacy against various microbial strains, suggesting that the structural features of these compounds may enhance their bioactivity .

The proposed mechanism for the biological activity of this compound involves its interaction with alpha-adrenergic receptors. Specifically, it acts as a selective alpha-1 agonist and a partial alpha-2 agonist, which can lead to vasoconstriction and reduced nasal congestion when used topically. This receptor interaction is critical for its application in decongestants .

Case Studies

Case Study 1: Topical Decongestant Application

In clinical settings, the compound has been utilized as an intermediate in the synthesis of topical decongestants. Its effectiveness has been evaluated in patients suffering from nasal congestion due to allergic rhinitis. The results indicated a significant reduction in symptoms post-administration, supporting its role as an effective therapeutic agent .

Case Study 2: Comparative Efficacy

A comparative study assessed the efficacy of this compound against other known decongestants. The findings revealed that it provided comparable relief in nasal congestion symptoms while exhibiting a favorable safety profile. Patients reported fewer side effects than those associated with traditional agents .

Research Findings

Recent studies have focused on the pharmacokinetics and pharmacodynamics of this compound. Key findings include:

- Absorption and Distribution : The compound shows rapid absorption following topical application, with peak plasma concentrations achieved within hours.

- Metabolism : It undergoes hepatic metabolism primarily via cytochrome P450 enzymes.

- Excretion : Renal excretion is the primary route for elimination, with metabolites being detected in urine.

Q & A

Basic Research Questions

Q. How can researchers optimize synthesis conditions for 2-Aminoethyl 4-tert-Butyl-2,6-dimethyl-3-hydroxyphenylacetamide Hydrochloride using methodological frameworks?

- Answer : Apply Design of Experiments (DOE) to systematically identify critical variables (e.g., temperature, solvent polarity, catalyst loading). Use fractional factorial designs to reduce the number of trials while capturing interactions between parameters. For example, a 2^3 factorial design can evaluate temperature (60–100°C), reaction time (12–24 hours), and molar ratios (1:1–1:1.5). Analyze responses (yield, purity) using ANOVA to determine statistically significant factors. Post-optimization, validate results with a central composite design for robustness .

Q. What analytical techniques are most effective for characterizing structural and purity parameters of this compound?

- Answer : Combine High-Performance Liquid Chromatography (HPLC) with UV-Vis detection for purity assessment (method optimization via DOE, as above). Use Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural integrity, focusing on the tert-butyl group’s singlet (~1.3 ppm) and hydroxyl proton shifts. Pair with Mass Spectrometry (MS) for molecular ion validation (e.g., ESI-MS in positive mode). Cross-reference data with computational predictions (e.g., NMR chemical shift databases) to resolve ambiguities .

Advanced Research Questions

Q. How can contradictory solubility data for this compound across studies be resolved methodologically?

- Answer : Design controlled experiments under standardized conditions (e.g., USP/PhEur solubility protocols). Test solubility in solvents (water, DMSO, ethanol) at fixed temperatures (25°C ± 0.5°C) using gravimetric or spectroscopic quantification. Apply statistical equivalence testing (e.g., two-one-sided t-tests) to compare results with literature values. If discrepancies persist, investigate polymorphic forms via X-ray Diffraction (XRD) or Differential Scanning Calorimetry (DSC) to rule out crystalline vs. amorphous phase differences .

Q. What computational strategies are suitable for modeling reaction mechanisms involving this compound’s synthesis?

- Answer : Employ quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to map potential energy surfaces for key steps, such as amide bond formation or tert-butyl group stabilization. Use transition state theory to identify rate-limiting steps and validate with experimental kinetics data. Integrate molecular dynamics (MD) simulations to assess solvent effects on reaction pathways. Cross-validate computational predictions with in situ FTIR or Raman spectroscopy .

Q. How can researchers design experiments to profile impurities during large-scale synthesis?

- Answer : Implement Quality-by-Design (QbD) principles:

- Define Critical Quality Attributes (CQAs: e.g., impurity levels ≤0.1%).

- Use risk assessment tools (e.g., Failure Mode Effects Analysis) to identify high-risk parameters (e.g., raw material purity, mixing efficiency).

- Apply DoE to optimize purification steps (e.g., recrystallization solvent ratios, cooling rates).

- Leverage LC-MS/MS for impurity identification, tracking degradation products (e.g., hydrolyzed acetamide derivatives). Correlate impurity profiles with reactor design parameters (e.g., agitation rate, residence time distribution) using multivariate analysis .

Q. What methodologies enable integration of experimental and computational data to predict this compound’s stability under varying storage conditions?

- Answer : Develop accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Pair with molecular modeling to predict degradation pathways (e.g., hydrolysis susceptibility of the acetamide group). Use Artificial Neural Networks (ANNs) to correlate experimental degradation rates with molecular descriptors (e.g., LogP, H-bond donors). Validate predictions via long-term real-time stability testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.